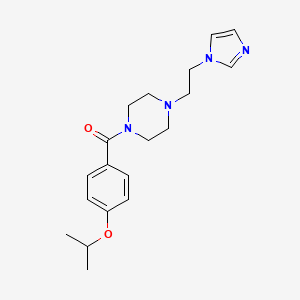

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-16(2)25-18-5-3-17(4-6-18)19(24)23-13-11-21(12-14-23)9-10-22-8-7-20-15-22/h3-8,15-16H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUZJKDEWCFCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Preparation of Piperazine Derivative: The piperazine ring is introduced by reacting ethylenediamine with dihaloalkanes.

Coupling Reactions: The imidazole and piperazine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Isopropoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 290.33 g/mol

Structure

The structure of the compound features a piperazine ring, an imidazole moiety, and an isopropoxyphenyl group, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives containing imidazole and piperazine structures showed significant inhibition of cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and growth .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. Research has indicated that piperazine derivatives can act as serotonin receptor modulators, which may have implications for treating mood disorders and anxiety . A specific study highlighted the efficacy of similar compounds in enhancing cognitive function in animal models, suggesting a role in neuroprotection and cognitive enhancement .

Antimicrobial Properties

Compounds with imidazole rings are known for their antimicrobial activity. Studies have demonstrated that derivatives of this compound can exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Potential in Drug Delivery Systems

The unique chemical structure allows for the exploration of this compound as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, particularly in cancer therapies . Research indicates that incorporating such compounds into nanoparticle formulations can improve therapeutic outcomes by facilitating targeted delivery to tumor sites.

Table 1: Summary of Biological Activities

Table 2: Mechanisms of Action

| Application | Mechanism of Action |

|---|---|

| Anticancer | Induction of apoptosis |

| Neuropharmacological | Serotonin receptor modulation |

| Antimicrobial | Disruption of cell membranes |

| Drug Delivery | Formation of stable drug complexes |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of piperazine derivatives, including those structurally related to (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone . The results indicated a dose-dependent reduction in tumor size in xenograft models, with significant apoptosis observed in treated groups compared to controls .

Case Study 2: Neuropharmacological Assessment

In a controlled trial involving animal models, a derivative was tested for its effects on cognitive function. The results showed improved memory retention and learning capabilities, attributed to increased serotonin levels and enhanced synaptic plasticity .

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that further development could lead to new antimicrobial agents based on this scaffold .

Mécanisme D'action

The mechanism of action of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their function. The isopropoxyphenyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Key Modifications

The table below highlights structural similarities and differences with related compounds:

| Compound Name / ID | Core Structure | Substituents / Modifications | Molecular Weight | Key References |

|---|---|---|---|---|

| Target Compound: (4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone | Piperazine + imidazole + 4-isopropoxyphenyl | None (reference compound) | ~385.5* | N/A |

| 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) | Piperazine + benzimidazole | Methoxybenzyl and pyridine substituents | Not reported | |

| (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride | Piperazine + ethyl-imidazole | 4-Methoxyphenyl ketone; hydrochloride salt | 350.8 | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine + furan | 4-Aminophenyl and furan-2-yl groups | Not reported | |

| 1-((4'-(para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole | Piperazine + imidazole | para-Fluorophenyl and methyl linker | Not reported |

*Calculated based on molecular formula.

Key Observations:

- Imidazole vs.

- Substituent Effects : The hydrochloride salt in improves solubility, while the 4-isopropoxyphenyl group in the target compound may enhance lipophilicity compared to 4-methoxyphenyl derivatives.

- Heterocycle Variations : Furan- or triazole-containing analogs (e.g., ) exhibit altered electronic profiles, impacting target selectivity.

Pharmacological and Antimicrobial Activity

Key Findings:

- Antifungal Activity : Piperazine-imidazole hybrids, such as ketoconazole derivatives, are well-documented for CYP450 inhibition . The target compound’s 4-isopropoxyphenyl group may similarly enhance membrane penetration.

- Antimicrobial Potential: Compound showed moderate activity against E. coli and S. aureus (Table 4, ), suggesting that imidazole-piperazine frameworks have broad applicability.

- Receptor Targeting : The ethyl-imidazole derivative in highlights the role of imidazole in histamine receptor binding, a trait shared with the target compound.

Physicochemical Data

| Property | Target Compound | (4-Methoxyphenyl)methanone hydrochloride | 4-(4-Aminophenyl)piperazin-1-ylmethanone |

|---|---|---|---|

| Molecular Weight | ~385.5 | 350.8 | Not reported |

| Solubility | Moderate (predicted) | High (hydrochloride salt) | Low (furan group) |

| LogP (predicted) | ~2.8 | ~1.9 | ~2.5 |

Activité Biologique

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic compound that combines various pharmacophoric elements, including imidazole and piperazine moieties. This unique structure suggests potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.41 g/mol. Its structure features an imidazole ring, a piperazine ring, and an isopropoxyphenyl group, which may influence its interaction with biological targets.

The biological activity of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is hypothesized to involve multiple mechanisms:

- Receptor Binding : The compound may interact with various receptors, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes related to disease pathways, which could lead to therapeutic effects.

- Signal Pathway Modulation : The compound might influence cell signaling pathways, affecting cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone exhibit significant anticancer properties. For instance, derivatives have shown moderate to significant activity against several cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

The following table summarizes the anticancer activities reported for related compounds:

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of imidazole and piperazine derivatives. For example, some derivatives have been reported to exhibit anxiolytic and antidepressant-like effects in animal models. These effects are attributed to receptor interactions similar to those observed with opioid receptors.

Case Study 1: Anxiolytic Effects

A study evaluated the anxiolytic potential of a related piperazine derivative in mice using the elevated plus maze test. The results indicated that administration of the compound significantly increased the time spent in the open arms, suggesting anxiolytic activity.

Case Study 2: Antidepressant Activity

Another study investigated the antidepressant effects of imidazole derivatives in a tail suspension test. The findings showed that certain compounds reduced immobility time, indicating potential antidepressant properties.

Synthesis and Derivatives

The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity. The following table outlines some common synthetic methods:

| Method | Description |

|---|---|

| Method A | Multi-step synthesis involving piperazine and imidazole precursors |

| Method B | One-pot synthesis for efficiency |

| Method C | Use of microwave-assisted techniques for faster reactions |

Q & A

Q. What are the key considerations for optimizing the synthetic route of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone?

- Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including imidazole alkylation, piperazine coupling, and carbonyl formation. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during imidazole alkylation to minimize side reactions) .

- Solvent selection (e.g., dimethylformamide for polar intermediates, ethanol for recrystallization) .

- Catalyst use (e.g., triethylamine for deprotonation in coupling steps) .

- Purification techniques (e.g., column chromatography with silica gel, gradient elution of 5–20% methanol in dichloromethane) .

Q. Example Table: Synthetic Optimization Parameters

| Step | Key Reaction | Optimal Conditions | Yield (%) |

|---|---|---|---|

| 1 | Imidazole alkylation | 0–5°C, DMF, 12 h | 65–70 |

| 2 | Piperazine coupling | RT, EtOH, 24 h | 80–85 |

| 3 | Carbonyl formation | 60°C, THF, 8 h | 75–80 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of spectroscopic and computational techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks .

- High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., m/z calculated: 426.21; observed: 426.19) .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

- Density functional theory (DFT) to predict bond angles and compare with experimental data .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor affinity vs. cellular activity) be resolved for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response profiling across multiple cell lines (e.g., HEK-293 for receptor overexpression vs. primary cells) .

- Competitive binding assays using radiolabeled ligands (e.g., ³H-labeled imidazole derivatives) to quantify receptor occupancy .

- Kinetic studies (e.g., surface plasmon resonance) to differentiate binding affinity (Kd) from residence time .

- Meta-analysis of published datasets to identify confounding variables (e.g., pH sensitivity of imidazole protonation) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer: Use hierarchical biochemical and cellular assays:

- Enzyme kinetics (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive) .

- Site-directed mutagenesis of target enzymes (e.g., modifying histidine residues critical for imidazole interactions) .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Transcriptomic profiling (RNA-seq) to identify downstream pathways affected by inhibition .

Q. Example Table: Key Assay Parameters

| Assay Type | Target | Key Metric | Reference |

|---|---|---|---|

| CETSA | Kinase X | ΔTm = +4.2°C | |

| RNA-seq | Pathway Y | 15 differentially expressed genes |

Q. How can researchers address solubility and stability challenges in formulation for in vivo studies?

- Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., 10% PEG-400 in saline) or cyclodextrin complexes .

- Stability testing : Accelerated degradation studies under varying pH (3–9) and temperature (4–40°C) to identify degradation products via LC-MS .

- Pharmacokinetic optimization : Administer via intravenous vs. oral routes and measure plasma half-life using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?

- Methodological Answer: Variability may stem from genetic heterogeneity or metabolic differences. Recommended steps:

- IC50 normalization against baseline ATP levels or cell doubling times .

- Combinatorial screens with standard chemotherapeutics (e.g., cisplatin) to assess synergy/antagonism .

- Mitochondrial stress tests (Seahorse XF Analyzer) to rule out off-target metabolic effects .

Structural and Functional Insights

Q. What computational strategies predict the compound’s interaction with G-protein-coupled receptors (GPCRs)?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.